Flavor‑Use Levels in Baked Goods: (2E,4E)-Octadienol vs. (E)-2-Octen-1-ol
According to FEMA GRAS survey data collated by the Perflavory database, (2E,4E)-2,4-octadien-1-ol (FEMA 3956) is actively deployed in baked‑goods formulations at average levels of 3.0 ppm and up to 14.5 ppm maximum [1]. In contrast, its closest mono‑olefinic homolog, (E)-2-octen-1-ol (FEMA 3887), has no recorded use in baked goods (average and maximum ppm both reported as “–”), with its surveyed applications limited to trace levels in cheese (0.01/0.10 ppm) and savory categories [2]. This usage divergence reflects the distinct, heat‑stable savory character of the dienol, which survives baking conditions and complements cereal and meat notes, whereas the mono‑olefin imparts a green‑citrus profile incompatible with baked systems.
| Evidence Dimension | Average usual and maximum use levels (ppm) in baked goods |
|---|---|
| Target Compound Data | (2E,4E)-2,4-octadien-1-ol: avg. usual 3.0 ppm, avg. max. 14.5 ppm |
| Comparator Or Baseline | (E)-2-octen-1-ol: avg. usual – (not used), avg. max. – (not used) |
| Quantified Difference | 14.5 ppm maximum vs. 0 ppm; a ≥ 1,000-fold difference in upper use level |
| Conditions | FEMA GRAS survey of flavor manufacturers; data compiled by perflavory.com |
Why This Matters
Procuring (2E,4E)-2,4-octadien-1-ol is mandatory for formulators targeting savory baked-goods profiles; the mono-olefin analog provides no functional substitution in this application.
- [1] Perflavory. 2,4-Octadien-1-ol (E,E)- FEMA 3956 usage data. https://www.perflavory.com (accessed 2026‑04‑24). View Source
- [2] Perflavory. (E)-2-Octen-1-ol (FEMA 3887) usage data. http://www.perflavory.com/docs/doc1048181.html (accessed 2026‑04‑24). View Source
